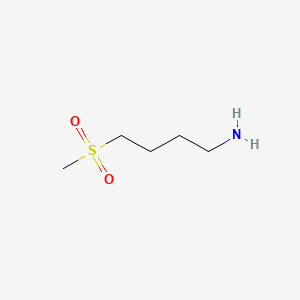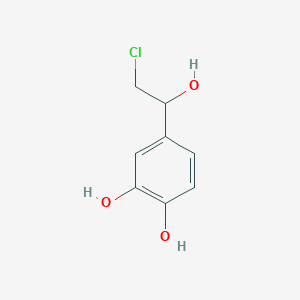
4-HYDROXY-6-PHENYL-PYRAN-2-ONE
描述
4-Hydroxy-6-phenyl-pyran-2-one is a heterocyclic compound that belongs to the pyrone family. It features a six-membered ring containing an oxygen atom and a phenyl group attached to the sixth carbon. This compound is known for its diverse biological activities and is used in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxy-6-phenyl-pyran-2-one typically involves the reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions. These conditions can include nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis . Another method involves the oxa-6π-electrocyclization of dienones .
Industrial Production Methods: Industrial production methods for this compound often utilize multicomponent reactions due to their high efficiency, atom economy, short reaction times, low cost, and green reaction conditions .
化学反应分析
Types of Reactions: 4-Hydroxy-6-phenyl-pyran-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. It can also participate in multicomponent reactions such as the Biginelli reaction .
Common Reagents and Conditions: Common reagents used in these reactions include aromatic aldehydes, urea, and various catalysts. Reaction conditions can range from conventional thermal heating to microwave activation .
Major Products: The major products formed from these reactions include substituted pyrimidines and hybrid polyheterocyclic compounds .
科学研究应用
4-Hydroxy-6-phenyl-pyran-2-one has a wide range of scientific research applications:
作用机制
The mechanism of action of 4-hydroxy-6-phenyl-pyran-2-one involves its interaction with various molecular targets and pathways. It can act as an electrophile or nucleophile, depending on the reaction conditions. The compound’s biological activity is attributed to its ability to interact with cellular components, leading to effects such as antinociception and inhibition of specific enzymes .
相似化合物的比较
- 4-Hydroxy-6-methyl-2H-pyran-2-one
- 4-Hydroxycoumarin
- 4-Hydroxy-1-methylquinolin-2(1H)-one
Uniqueness: 4-Hydroxy-6-phenyl-pyran-2-one is unique due to its phenyl group, which imparts distinct chemical and biological properties compared to other similar compounds.
属性
IUPAC Name |
4-hydroxy-6-phenylpyran-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O3/c12-9-6-10(14-11(13)7-9)8-4-2-1-3-5-8/h1-7,12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWCSWBPHENSQNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=O)O2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40715944 | |
| Record name | 4-Hydroxy-6-phenyl-2H-pyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40715944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5526-38-5 | |
| Record name | 4-Hydroxy-6-phenyl-2H-pyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40715944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential applications of 4-hydroxy-6-phenyl-2H-pyran-2-one in organic synthesis?
A1: 4-Hydroxy-6-phenyl-2H-pyran-2-one serves as a valuable starting material for synthesizing diverse heterocyclic compounds. It can undergo a domino Knoevenagel condensation/6π-electron electrocyclization reaction with cyclic and acyclic α, β-unsaturated aldehydes to yield a range of new 7-phenyl-2H,5H-pyrano[4,3-b]pyran-5-ones and related tricyclic heterocycles. [, ] This reaction can be carried out under various conditions, including thermal, microwave-assisted, and in the presence of ionic liquids. [, ]
Q2: How is 4-hydroxy-6-phenyl-2H-pyran-2-one involved in the biosynthesis of natural products?
A2: This compound plays a key role as a precursor in the biosynthesis of certain flavonoids. For instance, the yeast Rhodotorula glutinis can metabolize chrysin, a naturally occurring flavonoid, through a pathway that involves 4-hydroxy-6-phenyl-2H-pyran-2-one as an intermediate. [] The yeast initially hydroxylates chrysin at the C-8 position to produce norwogonin. Subsequently, the A-ring of norwogonin is cleaved, leading to the formation of 4-hydroxy-6-phenyl-2H-pyran-2-one. []
Q3: Are there any natural sources of 4-hydroxy-6-phenyl-2H-pyran-2-one derivatives?
A3: Yes, marine-derived fungi have been identified as a source of 4-hydroxy-6-phenyl-2H-pyran-2-one derived meroterpenoids. For example, the fungal strain Penicillium sp. SCSIO 41691 produces a variety of these compounds, including 1-methyl-12a,12b-epoxyarisugacin M, 1-methyl-4a,12b-epoxyarisugacin M, and 2,3-dihydroxy-3,4a-epoxy-12a-dehydroxyisoterreulactone A. [] These meroterpenoids exhibit diverse structural features, with some displaying unique methyl migrations or possessing rare hexacyclic ring systems. []
Q4: Do 4-hydroxy-6-phenyl-2H-pyran-2-one derivatives exhibit any biological activity?
A4: Some of the meroterpenoids derived from 4-hydroxy-6-phenyl-2H-pyran-2-one demonstrate promising biological activity. Specifically, 3'-demethoxyterritrems B', isolated from Penicillium sp. SCSIO 41691, has shown inhibitory activity against lipopolysaccharide-induced nitric oxide production in RAW 264.7 cells. [] This finding suggests potential anti-inflammatory properties for this class of compounds. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[1-(Phenylsulfanyl)propyl]furan](/img/structure/B3144422.png)

![N-[(Z)-(dimethylamino)methylidene]-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide](/img/structure/B3144428.png)
![N-{(E)-[1-(4-bromophenyl)-1H-pyrrol-3-yl]methylidene}(4-fluorophenyl)methanamine](/img/structure/B3144435.png)
![3-Methyl-4-[3-(trifluoromethyl)phenoxy]isoxazolo[5,4-d]pyrimidine](/img/structure/B3144448.png)
![8-Methyl-3-[(2-o-tolyl-ethylamino)-methyl]-1H-quinolin-2-one](/img/structure/B3144457.png)

![Benzene, 4-[(4-butylphenyl)ethynyl]-2-fluoro-1-isothiocyanato-](/img/structure/B3144472.png)


![3-oxo-2,3,5,6,7,8-hexahydroiMidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B3144494.png)



